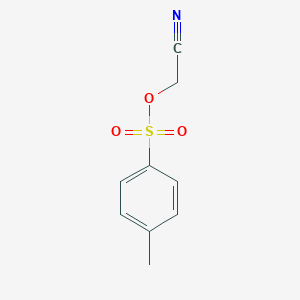

Cyanomethyl p-toluenesulfonate

Description

The exact mass of the compound Cyanomethyl p-toluenesulfonate is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality Cyanomethyl p-toluenesulfonate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Cyanomethyl p-toluenesulfonate including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

cyanomethyl 4-methylbenzenesulfonate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H9NO3S/c1-8-2-4-9(5-3-8)14(11,12)13-7-6-10/h2-5H,7H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PFXOLUYGXYEFOR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)S(=O)(=O)OCC#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H9NO3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID4065785 | |

| Record name | Acetonitrile, [[(4-methylphenyl)sulfonyl]oxy]- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID4065785 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

211.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

14562-04-0 | |

| Record name | 2-[[(4-Methylphenyl)sulfonyl]oxy]acetonitrile | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=14562-04-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Acetonitrile, 2-(((4-methylphenyl)sulfonyl)oxy)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0014562040 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Acetonitrile, 2-[[(4-methylphenyl)sulfonyl]oxy]- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Acetonitrile, [[(4-methylphenyl)sulfonyl]oxy]- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID4065785 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | (tosyloxy)acetonitrile | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.035.080 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

What is the CAS number for Cyanomethyl p-toluenesulfonate?

CAS Number: 14562-04-0

This in-depth technical guide serves as a comprehensive resource for researchers, scientists, and drug development professionals on Cyanomethyl p-toluenesulfonate. This document outlines its chemical properties, a detailed experimental protocol for its synthesis, its reactivity, and potential biological implications, including a plausible signaling pathway it may trigger due to its chemical nature.

Chemical and Physical Properties

Cyanomethyl p-toluenesulfonate, also known as (Tosyloxy)acetonitrile, is a sulfonate ester that serves as a useful building block in organic synthesis. Its key properties are summarized in the table below.

| Property | Value |

| CAS Number | 14562-04-0 |

| Molecular Formula | C₉H₉NO₃S |

| Molecular Weight | 211.24 g/mol |

| Appearance | White to off-white crystalline solid |

| Melting Point | 78-82 °C |

| Boiling Point | Decomposes |

| Solubility | Soluble in most organic solvents |

Experimental Protocols

Synthesis of Cyanomethyl p-toluenesulfonate

The synthesis of Cyanomethyl p-toluenesulfonate can be achieved through the reaction of glycolonitrile (hydroxyacetonitrile) with p-toluenesulfonyl chloride in the presence of a base. The following protocol is a representative method.

Materials:

-

Glycolonitrile (1.0 eq)

-

p-Toluenesulfonyl chloride (1.1 eq)

-

Pyridine (2.0 eq)

-

Dichloromethane (DCM), anhydrous

-

Hydrochloric acid (1 M)

-

Saturated sodium bicarbonate solution

-

Brine (saturated sodium chloride solution)

-

Anhydrous magnesium sulfate

-

Round-bottom flask

-

Magnetic stirrer

-

Dropping funnel

-

Ice bath

-

Separatory funnel

-

Rotary evaporator

Procedure:

-

To a stirred solution of glycolonitrile (1.0 eq) in anhydrous dichloromethane (DCM) under a nitrogen atmosphere at 0 °C, add pyridine (2.0 eq) dropwise.

-

To this mixture, add a solution of p-toluenesulfonyl chloride (1.1 eq) in anhydrous DCM dropwise via a dropping funnel over 30 minutes, maintaining the temperature at 0 °C.

-

After the addition is complete, allow the reaction mixture to stir at 0 °C for an additional 2 hours and then at room temperature overnight.

-

Monitor the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, quench the reaction by adding 1 M hydrochloric acid and transfer the mixture to a separatory funnel.

-

Separate the organic layer and wash it sequentially with 1 M hydrochloric acid, saturated sodium bicarbonate solution, and brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

-

The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexanes) to yield pure Cyanomethyl p-toluenesulfonate.

Reactivity and Applications in Drug Development

Cyanomethyl p-toluenesulfonate is a versatile reagent in organic synthesis, primarily acting as an electrophile. The tosylate group is an excellent leaving group, facilitating nucleophilic substitution reactions. The cyanomethyl moiety can be introduced into various molecules, serving as a precursor to other functional groups.

In the context of drug development, Cyanomethyl p-toluenesulfonate can be utilized as a key building block for the synthesis of more complex molecules with potential therapeutic applications.[1] Its ability to participate in carbon-carbon and carbon-heteroatom bond formation makes it a valuable tool for medicinal chemists. The nitrile group can be hydrolyzed to a carboxylic acid, reduced to an amine, or participate in cycloaddition reactions to form heterocyclic structures, which are common motifs in pharmaceutical agents.

Potential Biological Activity and Signaling Pathway

As an alkylating agent, Cyanomethyl p-toluenesulfonate has the potential to react with nucleophilic sites on biological macromolecules such as DNA and proteins.[2] This reactivity is the basis for the cytotoxic effects of many alkylating agents used in chemotherapy. Alkylation of DNA can lead to mutations, DNA strand breaks, and cell cycle arrest, ultimately inducing apoptosis.[3][4]

While no specific signaling pathways have been elucidated for Cyanomethyl p-toluenesulfonate, a plausible pathway triggered by its alkylating nature would involve the DNA Damage Response (DDR) system.

In this hypothetical pathway, Cyanomethyl p-toluenesulfonate enters the cell and alkylates DNA, forming DNA adducts. These adducts are recognized by sensor proteins, which in turn activate transducer kinases like ATM and ATR. These kinases then phosphorylate a cascade of effector proteins, including p53 and CHK1/2, which orchestrate the cellular response. This can lead to the initiation of DNA repair mechanisms, a temporary halt in the cell cycle to allow for repair, or, if the damage is too severe, the induction of programmed cell death (apoptosis). The study of such pathways is crucial for understanding the therapeutic potential and toxicological profile of new chemical entities in drug discovery.

References

- 1. news.umich.edu [news.umich.edu]

- 2. Alkylating Agents | Oncohema Key [oncohemakey.com]

- 3. Contributions of DNA repair and damage response pathways to the non-linear genotoxic responses of alkylating agents - PMC [pmc.ncbi.nlm.nih.gov]

- 4. DNA Damage Induced by Alkylating Agents and Repair Pathways - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to Cyanomethyl p-Toluenesulfonate: Physicochemical Properties and Synthetic Considerations

For Researchers, Scientists, and Drug Development Professionals

Introduction

Cyanomethyl p-toluenesulfonate, also known by its IUPAC name cyanomethyl 4-methylbenzenesulfonate and often abbreviated as TsOCH₂CN, is a versatile organic reagent.[1] Its structure incorporates a tosylate group, a well-established good leaving group in nucleophilic substitution reactions, and a cyanomethyl moiety. This combination of functional groups makes it a valuable building block in organic synthesis, particularly for the introduction of the cyanomethyl group, which is a precursor to various functionalities in medicinal chemistry and materials science. This technical guide provides a comprehensive overview of the known physical and chemical properties of cyanomethyl p-toluenesulfonate, alongside a discussion of its synthesis and reactivity.

Physicochemical Properties

While comprehensive experimental data for cyanomethyl p-toluenesulfonate is not abundantly available in the public domain, some key physical properties have been reported by chemical suppliers. This data is crucial for its handling, storage, and application in experimental setups.

Table 1: Physical Properties of Cyanomethyl p-Toluenesulfonate

| Property | Value | Reference |

| CAS Number | 14562-04-0 | [1][2][3] |

| Molecular Formula | C₉H₉NO₃S | [1][3] |

| Molecular Weight | 211.24 g/mol | [3] |

| Melting Point | 47-50 °C | [4] |

| Density | 1.29 g/cm³ | [4] |

| Refractive Index | 1.53 | [4] |

| Appearance | Solid | [4] |

| Storage | Store long-term in a cool, dry place. | [4] |

Chemical Structure and Identification

The chemical structure of cyanomethyl p-toluenesulfonate is characterized by a p-toluenesulfonyl group attached to an acetonitrile (cyanomethyl) moiety.

Synonyms:

-

Cyanomethyl 4-methylbenzenesulfonate[1]

-

4-Methylbenzenesulfonic acid cyanomethyl ester[1]

-

(Tosyloxy)acetonitrile[1]

-

Acetonitrile, (((4-methylphenyl)sulfonyl)oxy)-[1]

Synthesis and Experimental Protocols

A specific, detailed experimental protocol for the synthesis of cyanomethyl p-toluenesulfonate is not explicitly detailed in readily accessible scientific literature. However, a general and widely applicable method for the synthesis of sulfonate esters involves the reaction of an alcohol with a sulfonyl chloride in the presence of a base.

In the case of cyanomethyl p-toluenesulfonate, the starting alcohol would be hydroxyacetonitrile (glycolonitrile). The synthesis would proceed by reacting hydroxyacetonitrile with p-toluenesulfonyl chloride in the presence of a suitable base, such as pyridine or triethylamine, to neutralize the HCl byproduct.

General Experimental Workflow for the Synthesis of Cyanomethyl p-Toluenesulfonate:

A generalized workflow for the synthesis of cyanomethyl p-toluenesulfonate.

Detailed Hypothetical Protocol:

-

Step 1: Reaction Setup. In a round-bottom flask equipped with a magnetic stirrer and under an inert atmosphere (e.g., nitrogen or argon), dissolve hydroxyacetonitrile in a suitable anhydrous solvent such as dichloromethane or diethyl ether. Cool the solution in an ice bath to 0 °C.

-

Step 2: Addition of Reagents. To the cooled solution, add a stoichiometric equivalent of a non-nucleophilic base, such as pyridine or triethylamine. Subsequently, add p-toluenesulfonyl chloride portion-wise, ensuring the temperature remains low.

-

Step 3: Reaction. Allow the reaction mixture to stir at 0 °C for a specified period and then let it warm to room temperature, monitoring the reaction progress by thin-layer chromatography (TLC).

-

Step 4: Work-up. Once the reaction is complete, quench the reaction by adding water. Transfer the mixture to a separatory funnel and wash the organic layer sequentially with dilute hydrochloric acid (to remove the base), saturated sodium bicarbonate solution, and brine.

-

Step 5: Isolation and Purification. Dry the organic layer over an anhydrous drying agent (e.g., sodium sulfate), filter, and concentrate the solvent under reduced pressure. The crude product can then be purified by recrystallization from a suitable solvent system (e.g., ethanol/water or hexanes/ethyl acetate) or by column chromatography on silica gel.

Reactivity and Stability

The reactivity of cyanomethyl p-toluenesulfonate is dominated by the excellent leaving group ability of the tosylate anion. This makes the cyanomethyl carbon highly susceptible to nucleophilic attack.

Nucleophilic Substitution:

Cyanomethyl p-toluenesulfonate is expected to readily undergo Sₙ2 reactions with a wide range of nucleophiles, leading to the displacement of the tosylate group and the formation of a new bond with the cyanomethyl carbon. This is a key reaction for introducing the -CH₂CN functional group into various molecules.

General scheme of a nucleophilic substitution reaction involving cyanomethyl p-toluenesulfonate.

Stability:

P-toluenesulfonate esters are generally stable compounds that can be stored for extended periods under appropriate conditions (cool and dry).[4] However, they are sensitive to hydrolysis, especially under basic or strongly acidic conditions, which would lead to the formation of p-toluenesulfonic acid and hydroxyacetonitrile. Thermal stability is generally good, but decomposition can occur at elevated temperatures.

Spectroscopic Characterization

Table 2: Predicted Spectroscopic Data for Cyanomethyl p-Toluenesulfonate

| Spectroscopy | Expected Features |

| ¹H NMR | - Aromatic protons of the tosyl group (two doublets, ~7.4-7.8 ppm).- Methylene protons (-CH₂CN) as a singlet (~4.5-5.0 ppm).- Methyl protons of the tosyl group as a singlet (~2.4 ppm). |

| ¹³C NMR | - Aromatic carbons of the tosyl group (~128-145 ppm).- Quaternary carbon of the tosyl group attached to sulfur (~133 ppm).- Methylene carbon (-CH₂CN) (~50-60 ppm).- Nitrile carbon (-CN) (~115-120 ppm).- Methyl carbon of the tosyl group (~21 ppm). |

| IR | - Aromatic C-H stretching (~3030-3100 cm⁻¹).- Aliphatic C-H stretching (~2900-3000 cm⁻¹).- Nitrile (C≡N) stretching (a sharp, medium intensity band around 2250 cm⁻¹).- Asymmetric and symmetric S=O stretching of the sulfonate group (~1350-1370 cm⁻¹ and ~1170-1190 cm⁻¹ respectively).- C-O stretching (~900-1000 cm⁻¹).- Aromatic C=C stretching (~1600 cm⁻¹). |

| Mass Spec (EI) | - Molecular ion peak (M⁺) at m/z = 211.- Fragmentation patterns corresponding to the loss of the cyanomethyl group, the tosyl group, and other characteristic fragments of the p-toluenesulfonyl moiety. |

Applications in Research and Drug Development

The primary utility of cyanomethyl p-toluenesulfonate lies in its ability to act as a cyanomethylating agent. The cyanomethyl group is a valuable synthon in organic chemistry and can be readily converted into other functional groups such as:

-

Carboxylic acids (via hydrolysis of the nitrile).

-

Amines (via reduction of the nitrile).

-

Tetrazoles (via cycloaddition with azides).

These transformations are highly relevant in the synthesis of pharmaceuticals and other biologically active molecules. The tosylate leaving group provides a reliable and predictable reactivity profile for these synthetic steps.

Safety and Handling

As with all sulfonate esters, cyanomethyl p-toluenesulfonate should be handled with care. While a specific safety data sheet (SDS) is not widely available, related compounds like methyl p-toluenesulfonate are known to be irritants and potentially harmful. Standard laboratory safety precautions, including the use of personal protective equipment (gloves, safety glasses, and a lab coat), are essential. All manipulations should be performed in a well-ventilated fume hood.

Conclusion

Cyanomethyl p-toluenesulfonate is a valuable reagent for the introduction of the cyanomethyl group in organic synthesis. While a comprehensive dataset of its physicochemical properties is not yet available, the existing information, combined with knowledge of related tosylate compounds, provides a solid foundation for its use in research and development. Its predictable reactivity as a cyanomethylating agent makes it a useful tool for medicinal chemists and synthetic organic chemists in the construction of complex molecular architectures. Further research into its properties and synthetic applications is warranted to fully exploit its potential.

References

- 1. chemscene.com [chemscene.com]

- 2. scs.illinois.edu [scs.illinois.edu]

- 3. Organic Syntheses Procedure [orgsyn.org]

- 4. bcpw.bg.pw.edu.pl [bcpw.bg.pw.edu.pl]

- 5. Methyl p-toluenesulfonate | C8H10O3S | CID 6645 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. Solubility of methyl p-toluenesulfonate-Chongqing Pengsheng Industrial Co.,Ltd. [cq-pengsheng.com]

An In-depth Technical Guide to Cyanomethyl p-toluenesulfonate

For Researchers, Scientists, and Drug Development Professionals

Introduction

Cyanomethyl p-toluenesulfonate, also known as cyanomethyl tosylate, is a versatile organic reagent possessing a reactive tosylate leaving group and a nitrile functional group. This unique combination makes it a valuable building block in organic synthesis, particularly in the construction of more complex molecules relevant to pharmaceutical and materials science research. Its utility primarily stems from its character as an effective alkylating agent, allowing for the introduction of the cyanomethyl moiety onto a variety of nucleophilic substrates. This guide provides a comprehensive overview of its molecular structure, spectroscopic data, a detailed synthesis protocol, and an example of its application in an experimental workflow.

Molecular Structure and Properties

Cyanomethyl p-toluenesulfonate consists of a p-toluenesulfonyl group attached to a cyanomethyl group through an ester linkage. The tosylate group is an excellent leaving group, making the methylene carbon susceptible to nucleophilic attack.

| Property | Value | Reference(s) |

| IUPAC Name | Cyanomethyl 4-methylbenzenesulfonate | [1] |

| Synonyms | Cyanomethyl tosylate, (Tosyloxy)acetonitrile | [1] |

| CAS Number | 14562-04-0 | [1] |

| Molecular Formula | C₉H₉NO₃S | [1] |

| Molecular Weight | 211.24 g/mol | [1] |

| Appearance | Predicted: White to off-white solid | |

| Solubility | Predicted: Soluble in organic solvents like dichloromethane, chloroform, ethyl acetate, and acetone. Insoluble in water. | |

| Storage | Store at 4°C | [1] |

Spectroscopic Data (Predicted)

Due to the limited availability of experimental spectra in public databases, the following data has been predicted based on the analysis of related compounds and established spectroscopic principles.

Predicted ¹H NMR Spectrum (500 MHz, CDCl₃)

| Chemical Shift (ppm) | Multiplicity | Integration | Assignment |

| 7.85 | d | 2H | Ar-H (ortho to SO₂) |

| 7.40 | d | 2H | Ar-H (meta to SO₂) |

| 4.85 | s | 2H | -CH₂-CN |

| 2.45 | s | 3H | Ar-CH₃ |

Predicted ¹³C NMR Spectrum (125 MHz, CDCl₃)

| Chemical Shift (ppm) | Assignment |

| 145.5 | Ar-C (para to CH₃) |

| 132.0 | Ar-C (ipso to SO₂) |

| 130.0 | Ar-CH (meta to SO₂) |

| 128.5 | Ar-CH (ortho to SO₂) |

| 114.0 | -CN |

| 55.0 | -CH₂-CN |

| 21.7 | Ar-CH₃ |

Predicted IR Spectrum

| Wavenumber (cm⁻¹) | Functional Group Assignment |

| 2260-2240 | C≡N stretch (nitrile) |

| 1370-1350 | S=O asymmetric stretch (sulfonate) |

| 1190-1170 | S=O symmetric stretch (sulfonate) |

| 1100-1000 | S-O-C stretch |

| 3100-3000 | C-H stretch (aromatic) |

| 3000-2850 | C-H stretch (aliphatic) |

Predicted Mass Spectrum (Electron Ionization)

The mass spectrum is expected to show a molecular ion peak (M⁺) at m/z = 211. Key fragmentation patterns would likely involve the cleavage of the S-O bond and the loss of the cyanomethyl radical or neutral acetonitrile, leading to characteristic fragment ions.

| m/z | Predicted Fragment Ion |

| 211 | [M]⁺ (Molecular Ion) |

| 171 | [M - CH₂CN]⁺ |

| 155 | [CH₃C₆H₄SO₂]⁺ |

| 91 | [C₇H₇]⁺ (Tropylium ion) |

| 40 | [CH₂CN]⁺ |

Experimental Protocols

Synthesis of Cyanomethyl p-toluenesulfonate

This protocol describes a plausible method for the synthesis of cyanomethyl p-toluenesulfonate from chloroacetonitrile and sodium p-toluenesulfonate.

Materials:

-

Sodium p-toluenesulfonate (1 eq)

-

Chloroacetonitrile (1.1 eq)

-

Potassium carbonate (1.5 eq)

-

Anhydrous N,N-Dimethylformamide (DMF)

-

Ethyl acetate

-

Brine (saturated aqueous NaCl solution)

-

Anhydrous magnesium sulfate

-

Round-bottom flask

-

Magnetic stirrer and stir bar

-

Heating mantle with temperature control

-

Condenser

-

Separatory funnel

-

Rotary evaporator

-

Silica gel for column chromatography

Procedure:

-

To a dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add sodium p-toluenesulfonate and anhydrous potassium carbonate.

-

Add anhydrous DMF to the flask to create a stirrable suspension.

-

Add chloroacetonitrile to the reaction mixture.

-

Heat the reaction mixture to 60-70°C with vigorous stirring and monitor the reaction progress by thin-layer chromatography (TLC).

-

Once the reaction is complete (typically after several hours), cool the mixture to room temperature.

-

Pour the reaction mixture into a separatory funnel containing water and ethyl acetate.

-

Separate the organic layer, and wash it sequentially with water and brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent using a rotary evaporator.

-

Purify the crude product by silica gel column chromatography using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford pure cyanomethyl p-toluenesulfonate.

Reactivity and Applications

Cyanomethyl p-toluenesulfonate is an effective electrophile and is primarily used as a cyanomethylating agent.[2][3] The tosylate group serves as an excellent leaving group, facilitating nucleophilic substitution reactions at the adjacent methylene carbon. This allows for the introduction of the -CH₂CN moiety into a wide range of molecules.

Common nucleophiles that can react with cyanomethyl p-toluenesulfonate include:

-

Alcohols and Phenols: To form cyanomethyl ethers.

-

Amines: To form N-cyanomethylamines.

-

Thiols: To form cyanomethyl thioethers.

-

Carbanions (e.g., from malonates or β-ketoesters): For C-C bond formation.

These reactions are valuable in the synthesis of pharmaceuticals, agrochemicals, and other specialty chemicals where the cyanomethyl group can serve as a precursor to other functional groups, such as carboxylic acids (via hydrolysis) or amines (via reduction).

Experimental Workflow Visualization

The following diagram illustrates a typical experimental workflow for the N-alkylation of a primary amine with cyanomethyl p-toluenesulfonate.

Caption: Workflow for N-alkylation using Cyanomethyl p-toluenesulfonate.

References

Synthesis and Preparation of Cyanomethyl p-Toluenesulfonate: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis and preparation of cyanomethyl p-toluenesulfonate, a key intermediate in organic synthesis. This document outlines the primary synthetic pathway, details a representative experimental protocol, and presents relevant chemical data.

Introduction

Cyanomethyl p-toluenesulfonate, also known as cyanomethyl tosylate, is a valuable bifunctional reagent possessing both a reactive tosylate leaving group and a nitrile functional group. This unique combination makes it a versatile building block in the synthesis of a variety of nitrogen-containing heterocycles, modified amino acids, and other complex organic molecules relevant to pharmaceutical and materials science research. The tosylate group serves as an excellent leaving group in nucleophilic substitution reactions, while the nitrile moiety can be hydrolyzed to a carboxylic acid, reduced to an amine, or participate in cycloaddition reactions.

Synthetic Pathway

The most common and direct method for the synthesis of cyanomethyl p-toluenesulfonate is the tosylation of hydroxyacetonitrile (glycolonitrile). This reaction involves the treatment of hydroxyacetonitrile with p-toluenesulfonyl chloride in the presence of a base to neutralize the hydrogen chloride byproduct.

Reaction Scheme:

Caption: General reaction for the synthesis of cyanomethyl p-toluenesulfonate.

Experimental Protocols

Preparation of Hydroxyacetonitrile (Glycolonitrile)

Hydroxyacetonitrile is a key starting material and can be prepared from formaldehyde and an alkali metal cyanide.[2]

Experimental Procedure:

In a well-ventilated fume hood, a solution of potassium cyanide (65.1 g, 1.0 mol) in water (150 mL) is cooled in an ice bath. To this, an aqueous solution of formaldehyde (37 wt. %, 81.1 mL, 1.0 mol) is added dropwise while maintaining the temperature below 10 °C. The mixture is stirred for an additional 30 minutes at this temperature. The reaction mixture is then neutralized with a suitable acid (e.g., sulfuric acid) to a pH of approximately 7. The aqueous solution of hydroxyacetonitrile can be used directly in the next step or extracted with an organic solvent.

Synthesis of Cyanomethyl p-Toluenesulfonate

This procedure is adapted from general tosylation protocols.[1][3]

Experimental Procedure:

To a solution of hydroxyacetonitrile (57.05 g, 1.0 mol) in dichloromethane (500 mL) is added pyridine (87.0 mL, 1.1 mol) at 0 °C under a nitrogen atmosphere. To this stirred solution, p-toluenesulfonyl chloride (190.65 g, 1.0 mol) is added portion-wise, ensuring the temperature remains below 5 °C. The reaction mixture is stirred at 0 °C for 2 hours and then allowed to warm to room temperature and stirred for an additional 12 hours.

The reaction is monitored by thin-layer chromatography (TLC). Upon completion, the reaction mixture is washed successively with water (2 x 200 mL), 1 M HCl (2 x 200 mL), saturated aqueous sodium bicarbonate solution (2 x 200 mL), and brine (200 mL). The organic layer is dried over anhydrous sodium sulfate, filtered, and the solvent is removed under reduced pressure to yield the crude product. The crude cyanomethyl p-toluenesulfonate can be purified by recrystallization from a suitable solvent system (e.g., diethyl ether/hexane).

Data Presentation

The following table summarizes the key quantitative data for the starting materials and the product.

| Compound | Molecular Formula | Molar Mass ( g/mol ) | Melting Point (°C) | Boiling Point (°C) |

| p-Toluenesulfonyl Chloride | C₇H₇ClO₂S | 190.65 | 67-69 | 145-146 (15 mmHg) |

| Hydroxyacetonitrile | C₂H₃NO | 57.05 | -72 | 183 (decomposes) |

| Cyanomethyl p-Toluenesulfonate | C₉H₉NO₃S | 211.24 | 47 | Not available |

Note: The yield for the synthesis of cyanomethyl p-toluenesulfonate is not reported in the literature but is expected to be in the range of 70-90% based on similar tosylation reactions.[3]

Visualization of Experimental Workflow

The following diagram illustrates the key steps in the synthesis and purification of cyanomethyl p-toluenesulfonate.

Caption: Workflow for the synthesis of cyanomethyl p-toluenesulfonate.

Conclusion

This technical guide provides a detailed framework for the synthesis and preparation of cyanomethyl p-toluenesulfonate. The outlined protocol, based on established tosylation methodologies, offers a reliable pathway for obtaining this important synthetic intermediate. Researchers and professionals in drug development can utilize this information to facilitate their synthetic endeavors requiring this versatile building block. Further optimization of the reaction conditions may be necessary to achieve maximum yield and purity depending on the scale and specific laboratory conditions.

References

The Core Mechanism of Cyanomethylation via Cyanomethyl p-Toluenesulfonate: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Cyanomethyl p-toluenesulfonate, also known as cyanomethyl tosylate, is a versatile reagent in organic synthesis, primarily utilized for the introduction of a cyanomethyl (-CH₂CN) group onto various nucleophiles. This process, termed cyanomethylation, is of significant interest in medicinal chemistry and drug development due to the unique properties of the cyanomethyl moiety. The nitrile group can serve as a precursor to a range of functional groups, including carboxylic acids, amines, and amides, and is a key component in numerous biologically active compounds. This technical guide provides an in-depth analysis of the mechanism of action of cyanomethyl p-toluenesulfonate in cyanomethylation reactions, supported by generalized experimental protocols and reaction data.

Mechanism of Action: A Nucleophilic Substitution Approach

The efficacy of cyanomethyl p-toluenesulfonate as a cyanomethylating agent is rooted in the fundamental principles of nucleophilic substitution reactions. The p-toluenesulfonate (tosylate) group is an excellent leaving group due to the resonance stabilization of the resulting tosylate anion. This inherent stability facilitates the cleavage of the C-O bond, making the methylene carbon of the cyanomethyl group highly electrophilic and susceptible to attack by nucleophiles.

The reaction proceeds via a bimolecular nucleophilic substitution (Sₙ2) mechanism. In this concerted step, a nucleophile attacks the electrophilic carbon atom of the cyanomethyl group, simultaneously displacing the tosylate leaving group. This mechanism dictates that the reaction occurs with an inversion of stereochemistry if the electrophilic carbon is a chiral center, although in the case of the cyanomethyl group, this is not applicable.

The general mechanism can be depicted as follows:

Caption: General Sₙ2 mechanism for cyanomethylation.

Key Cyanomethylation Reactions

Cyanomethyl p-toluenesulfonate can be employed to cyanomethylate a variety of nucleophiles, including phenols, amines, and thiols.

O-Cyanomethylation of Phenols

The reaction of cyanomethyl p-toluenesulfonate with phenols or their corresponding phenoxides results in the formation of aryl cyanomethyl ethers. This reaction, a variation of the Williamson ether synthesis, is typically carried out in the presence of a base to deprotonate the phenol, thereby increasing its nucleophilicity.

Reaction Scheme:

Ar-OH + NC-CH₂-OTs + Base → Ar-O-CH₂-CN + [Base-H]⁺OTs⁻

N-Cyanomethylation of Amines

Primary and secondary amines can be N-cyanomethylated using cyanomethyl p-toluenesulfonate. A base is often required to neutralize the sulfonic acid byproduct and to deprotonate the amine, enhancing its nucleophilicity. Over-alkylation to form quaternary ammonium salts is a potential side reaction, particularly with primary amines.

Reaction Scheme:

R₂NH + NC-CH₂-OTs + Base → R₂N-CH₂-CN + [Base-H]⁺OTs⁻

S-Cyanomethylation of Thiols

Thiols are excellent nucleophiles and react readily with cyanomethyl p-toluenesulfonate to form cyanomethyl thioethers. The reaction is typically performed in the presence of a base to generate the more nucleophilic thiolate anion.

Reaction Scheme:

R-SH + NC-CH₂-OTs + Base → R-S-CH₂-CN + [Base-H]⁺OTs⁻

Quantitative Data Summary

The following table summarizes typical reaction conditions and reported yields for the cyanomethylation of various nucleophiles using alkyl tosylates as a general model, in the absence of specific data for cyanomethyl p-toluenesulfonate. These conditions are expected to be a good starting point for optimization.

| Nucleophile Class | Substrate Example | Base | Solvent | Temperature (°C) | Time (h) | Yield (%) |

| Phenols | Phenol | K₂CO₃ | Acetone | Reflux | 4 - 12 | 85 - 95 |

| 4-Methoxyphenol | NaH | THF | 0 - RT | 2 - 6 | 90 - 98 | |

| Amines | Aniline | Et₃N | CH₂Cl₂ | 0 - RT | 2 - 8 | 70 - 85 |

| Piperidine | K₂CO₃ | CH₃CN | RT - 50 | 1 - 4 | 80 - 92 | |

| Thiols | Thiophenol | NaOH | EtOH/H₂O | RT | 1 - 3 | >95 |

| Benzyl mercaptan | Cs₂CO₃ | DMF | RT | 1 - 2 | >95 |

Note: Yields are approximate and can vary significantly based on the specific substrate and reaction conditions.

Experimental Protocols

The following are generalized experimental protocols for the cyanomethylation of phenols, amines, and thiols using cyanomethyl p-toluenesulfonate. Researchers should optimize these procedures for their specific substrates.

General Protocol for O-Cyanomethylation of a Phenol

-

To a solution of the phenol (1.0 eq.) in a suitable solvent (e.g., acetone, DMF, or THF), add a base (e.g., K₂CO₃, NaH, or Cs₂CO₃, 1.2-2.0 eq.).

-

Stir the mixture at room temperature for 30 minutes.

-

Add a solution of cyanomethyl p-toluenesulfonate (1.1 eq.) in the same solvent.

-

Heat the reaction mixture to an appropriate temperature (e.g., 50-80 °C) and monitor the reaction progress by TLC or LC-MS.

-

Upon completion, cool the reaction to room temperature and quench with water.

-

Extract the product with a suitable organic solvent (e.g., ethyl acetate).

-

Wash the organic layer with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel.

Caption: O-Cyanomethylation experimental workflow.

General Protocol for N-Cyanomethylation of an Amine

-

In a round-bottom flask, dissolve the amine (1.0 eq.) and a base (e.g., Et₃N, DIPEA, or K₂CO₃, 1.5 eq.) in a suitable solvent (e.g., CH₂Cl₂, CH₃CN, or THF).

-

Cool the mixture to 0 °C in an ice bath.

-

Slowly add a solution of cyanomethyl p-toluenesulfonate (1.1 eq.) in the same solvent.

-

Allow the reaction to warm to room temperature and stir until the starting material is consumed, as monitored by TLC or LC-MS.

-

Dilute the reaction mixture with water and extract with an organic solvent.

-

Wash the combined organic layers with saturated aqueous NaHCO₃ and brine.

-

Dry the organic phase over anhydrous MgSO₄, filter, and remove the solvent in vacuo.

-

Purify the residue by flash chromatography.

Caption: N-Cyanomethylation experimental workflow.

General Protocol for S-Cyanomethylation of a Thiol

-

To a solution of the thiol (1.0 eq.) in a solvent such as ethanol or DMF, add a base (e.g., NaOH, K₂CO₃, or Cs₂CO₃, 1.1 eq.).

-

Stir the mixture at room temperature for 15-30 minutes to form the thiolate.

-

Add cyanomethyl p-toluenesulfonate (1.05 eq.) to the reaction mixture.

-

Continue stirring at room temperature and monitor the reaction by TLC or LC-MS.

-

Once the reaction is complete, pour the mixture into water and extract with an appropriate organic solvent (e.g., diethyl ether or ethyl acetate).

-

Wash the organic layer with water and brine, then dry over anhydrous Na₂SO₄.

-

Filter and concentrate the solution to obtain the crude product, which can be further purified by chromatography or distillation.

Caption: S-Cyanomethylation experimental workflow.

Conclusion

Cyanomethyl p-toluenesulfonate is a highly effective reagent for the cyanomethylation of a wide range of nucleophiles. Its mechanism of action is a classic Sₙ2 reaction, driven by the excellent leaving group ability of the tosylate anion. The cyanomethylation of phenols, amines, and thiols provides a straightforward route to valuable synthetic intermediates for drug discovery and development. The provided generalized protocols and reaction parameters serve as a solid foundation for researchers to develop and optimize specific cyanomethylation reactions to meet their synthetic needs.

Spectroscopic data of Cyanomethyl p-toluenesulfonate (NMR, IR, mass spectrometry)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the expected spectroscopic data for Cyanomethyl p-toluenesulfonate (C₉H₉NO₃S). Due to the limited availability of published experimental data for this specific compound, this guide presents predicted spectroscopic values based on the analysis of its chemical structure and comparison with analogous compounds. It also outlines standardized experimental protocols for obtaining such data via Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS).

Predicted Spectroscopic Data

The following tables summarize the anticipated quantitative data from ¹H NMR, ¹³C NMR, IR, and mass spectrometry for Cyanomethyl p-toluenesulfonate. These predictions are derived from established principles of spectroscopy and data from structurally similar molecules.

Table 1: Predicted ¹H NMR Spectral Data for Cyanomethyl p-toluenesulfonate

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ~7.8 | Doublet | 2H | Aromatic protons (ortho to SO₂) |

| ~7.4 | Doublet | 2H | Aromatic protons (meta to SO₂) |

| ~4.9 | Singlet | 2H | -CH₂-CN |

| ~2.4 | Singlet | 3H | -CH₃ |

Solvent: CDCl₃. Reference: Tetramethylsilane (TMS) at 0 ppm.

Table 2: Predicted ¹³C NMR Spectral Data for Cyanomethyl p-toluenesulfonate

| Chemical Shift (δ, ppm) | Assignment |

| ~145 | Aromatic Carbon (para to CH₃) |

| ~133 | Aromatic Carbon (ipso to SO₂) |

| ~130 | Aromatic Carbons (meta to SO₂) |

| ~128 | Aromatic Carbons (ortho to SO₂) |

| ~115 | -CN |

| ~50 | -CH₂-CN |

| ~22 | -CH₃ |

Solvent: CDCl₃. Reference: Tetramethylsilane (TMS) at 0 ppm.

Table 3: Predicted Infrared (IR) Absorption Data for Cyanomethyl p-toluenesulfonate

| Wavenumber (cm⁻¹) | Intensity | Functional Group |

| ~3050-3000 | Medium | Aromatic C-H stretch |

| ~2950-2850 | Medium | Aliphatic C-H stretch |

| ~2250 | Medium | C≡N stretch (nitrile) |

| ~1600, ~1490 | Medium-Strong | Aromatic C=C stretch |

| ~1370, ~1180 | Strong | S=O stretch (sulfonate) |

| ~1090 | Strong | S-O stretch (sulfonate) |

Sample preparation: KBr pellet or thin film.

Table 4: Predicted Mass Spectrometry Data for Cyanomethyl p-toluenesulfonate

| m/z | Interpretation |

| 211 | [M]⁺, Molecular ion |

| 155 | [M - CH₂CN]⁺ |

| 91 | [C₇H₇]⁺ (tropylium ion) |

| 65 | [C₅H₅]⁺ |

Ionization method: Electron Ionization (EI).

Experimental Protocols

The following are generalized protocols for obtaining the spectroscopic data presented above. Instrument-specific parameters may require optimization.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To determine the proton and carbon framework of the molecule.

Methodology:

-

Sample Preparation: Dissolve approximately 5-10 mg of Cyanomethyl p-toluenesulfonate in 0.5-0.7 mL of a suitable deuterated solvent (e.g., chloroform-d, CDCl₃).

-

Internal Standard: Add a small amount of tetramethylsilane (TMS) to the solution to serve as an internal reference standard (δ = 0.00 ppm).

-

Data Acquisition:

-

Transfer the solution to a clean 5 mm NMR tube.

-

Acquire ¹H and ¹³C NMR spectra on a spectrometer operating at a field strength of 300 MHz or higher.

-

For ¹H NMR, a sufficient number of scans should be acquired to achieve a good signal-to-noise ratio.

-

For ¹³C NMR, a proton-decoupled pulse sequence is typically used to simplify the spectrum to single lines for each unique carbon atom. A larger number of scans is generally required due to the low natural abundance of the ¹³C isotope.

-

-

Data Processing: Process the raw data by applying a Fourier transform, phasing, and baseline correction. Chemical shifts are reported in parts per million (ppm) relative to TMS.

Infrared (IR) Spectroscopy

Objective: To identify the functional groups present in the molecule.

Methodology:

-

Sample Preparation (KBr Pellet Method):

-

Grind a small amount (1-2 mg) of Cyanomethyl p-toluenesulfonate with approximately 100-200 mg of dry potassium bromide (KBr) powder using an agate mortar and pestle until a fine, homogeneous powder is obtained.

-

Place the powder in a pellet press and apply pressure to form a thin, transparent pellet.

-

-

Data Acquisition:

-

Place the KBr pellet in the sample holder of an FTIR spectrometer.

-

Record the spectrum, typically in the range of 4000-400 cm⁻¹.

-

A background spectrum of a blank KBr pellet or the empty sample compartment should be recorded and subtracted from the sample spectrum.

-

-

Data Analysis: Identify the characteristic absorption bands corresponding to the various functional groups in the molecule.

Mass Spectrometry (MS)

Objective: To determine the molecular weight and fragmentation pattern of the molecule.

Methodology:

-

Sample Introduction: Introduce a small amount of the sample into the mass spectrometer, typically via a direct insertion probe or after separation by gas chromatography (GC-MS).

-

Ionization: Ionize the sample using a suitable method. Electron Ionization (EI) at 70 eV is a common technique for this type of molecule.

-

Mass Analysis: The resulting ions are separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., quadrupole or time-of-flight).

-

Detection: A detector records the abundance of each ion.

-

Data Interpretation: The resulting mass spectrum is a plot of relative ion abundance versus m/z. The molecular ion peak ([M]⁺) provides the molecular weight of the compound. The fragmentation pattern gives clues about the structure of the molecule.

Workflow for Spectroscopic Analysis

The following diagram illustrates a typical workflow for the structural elucidation of an organic compound using the spectroscopic techniques described.

Caption: Workflow for the spectroscopic analysis and structural verification of an organic compound.

In-depth Technical Guide: Thermal Stability and Decomposition of Cyanomethyl p-toluenesulfonate

Executive Summary

This technical guide addresses the thermal stability and decomposition of Cyanomethyl p-toluenesulfonate. Extensive searches of scientific literature and chemical databases did not yield specific experimental data, such as from Thermogravimetric Analysis (TGA) or Differential Scanning Calorimetry (DSC), for this particular compound. Consequently, a detailed quantitative analysis of its thermal properties cannot be provided at this time.

This guide, therefore, presents a qualitative assessment of the expected thermal behavior of Cyanomethyl p-toluenesulfonate based on the known properties of its constituent functional groups (cyanomethyl and p-toluenesulfonate) and data from analogous compounds. Additionally, it outlines standardized experimental protocols for TGA and DSC analyses that would be necessary to determine its precise thermal stability and decomposition profile. Safety and handling precautions for related compounds are also included to ensure safe laboratory practices.

Introduction to Cyanomethyl p-toluenesulfonate

Cyanomethyl p-toluenesulfonate (TsOCH₂CN), with the CAS Number 14562-04-0, is an organic compound that incorporates both a tosylate group, a well-known good leaving group in nucleophilic substitution reactions, and a cyanomethyl group. Its molecular structure suggests its potential utility in organic synthesis, particularly in the introduction of the cyanomethyl moiety. Understanding the thermal stability of this compound is crucial for its safe handling, storage, and application in chemical processes, especially those conducted at elevated temperatures.

Postulated Thermal Stability and Decomposition Pathway

In the absence of specific experimental data for Cyanomethyl p-toluenesulfonate, its thermal behavior can be inferred from related structures, such as methyl p-toluenesulfonate.

Expected Thermal Stability:

Sulfonate esters are generally considered to be thermally stable under normal conditions. However, they can decompose at elevated temperatures. For instance, the Safety Data Sheet for methyl p-toluenesulfonate indicates a decomposition temperature of 262 °C[1]. It is reasonable to anticipate that Cyanomethyl p-toluenesulfonate would exhibit a similar decomposition temperature range. The presence of the electron-withdrawing cyano group might influence the stability of the ester linkage, but without experimental data, the exact effect remains speculative.

Anticipated Decomposition Products:

The thermal decomposition of organic sulfonate esters typically involves the cleavage of the C-O and S-O bonds. Based on the structure of Cyanomethyl p-toluenesulfonate and decomposition data for similar compounds, the following hazardous decomposition products can be anticipated upon heating to decomposition:

-

Carbon oxides: Carbon monoxide (CO) and Carbon dioxide (CO₂)[1].

-

Sulfur oxides: Sulfur dioxide (SO₂) and other sulfur oxides[1].

-

Nitrogen oxides: Given the presence of the nitrile group, nitrogen oxides (NOx) are also potential decomposition products, especially in the presence of air.

-

Hydrogen cyanide: The cyanomethyl group could potentially lead to the formation of highly toxic hydrogen cyanide (HCN) gas.

The decomposition is likely to be an exothermic process, which could lead to a thermal runaway if not properly controlled, especially when handling larger quantities.

Proposed Experimental Protocols for Thermal Analysis

To definitively determine the thermal stability and decomposition profile of Cyanomethyl p-toluenesulfonate, the following experimental procedures are recommended.

Thermogravimetric Analysis (TGA)

Objective: To determine the temperature at which the compound begins to decompose and to quantify the mass loss as a function of temperature.

Methodology:

-

Instrument: A calibrated thermogravimetric analyzer.

-

Sample Preparation: A small, accurately weighed sample (typically 5-10 mg) of Cyanomethyl p-toluenesulfonate is placed in an inert sample pan (e.g., alumina or platinum).

-

Atmosphere: The analysis should be conducted under both an inert atmosphere (e.g., nitrogen, 50 mL/min) and an oxidative atmosphere (e.g., air, 50 mL/min) to understand the decomposition mechanism in different environments.

-

Temperature Program: The sample is heated from ambient temperature (e.g., 25 °C) to a final temperature (e.g., 600 °C) at a constant heating rate (e.g., 10 °C/min).

-

Data Analysis: The TGA curve (mass vs. temperature) is analyzed to determine the onset temperature of decomposition (Tonset) and the temperatures at which 5% and 50% mass loss occur (Td5 and Td50). The derivative of the TGA curve (DTG) can be used to identify the temperatures of maximum decomposition rates.

Differential Scanning Calorimetry (DSC)

Objective: To identify thermal transitions such as melting, crystallization, and decomposition, and to measure the enthalpy changes associated with these events.

Methodology:

-

Instrument: A calibrated differential scanning calorimeter.

-

Sample Preparation: A small, accurately weighed sample (typically 2-5 mg) of Cyanomethyl p-toluenesulfonate is hermetically sealed in an aluminum or copper pan. An empty, sealed pan is used as a reference.

-

Atmosphere: The analysis is typically performed under an inert nitrogen atmosphere (50 mL/min).

-

Temperature Program: The sample is subjected to a controlled temperature program, for example:

-

Heat from 25 °C to a temperature above its expected melting point at a rate of 10 °C/min.

-

Hold isothermally for 2 minutes.

-

Cool to 25 °C at a rate of 10 °C/min.

-

Reheat to a temperature where decomposition is complete at a rate of 10 °C/min.

-

-

Data Analysis: The DSC thermogram (heat flow vs. temperature) is analyzed to determine the melting point (Tm), the heat of fusion (ΔHf), and the onset temperature and enthalpy of decomposition (Td and ΔHd).

Data Presentation (Hypothetical)

While no experimental data is currently available, the results from the proposed analyses would be summarized in the following tables for clarity and comparative purposes.

Table 1: Thermogravimetric Analysis (TGA) Data for Cyanomethyl p-toluenesulfonate

| Parameter | Value (Nitrogen) | Value (Air) |

| Onset of Decomposition (Tonset, °C) | Data not available | Data not available |

| Temperature at 5% Mass Loss (Td5, °C) | Data not available | Data not available |

| Temperature at 50% Mass Loss (Td50, °C) | Data not available | Data not available |

| Residual Mass at 600 °C (%) | Data not available | Data not available |

Table 2: Differential Scanning Calorimetry (DSC) Data for Cyanomethyl p-toluenesulfonate

| Parameter | Value |

| Melting Point (Tm, °C) | Data not available |

| Heat of Fusion (ΔHf, J/g) | Data not available |

| Onset of Decomposition (Td, °C) | Data not available |

| Heat of Decomposition (ΔHd, J/g) | Data not available |

Visualizations

The following diagrams illustrate the proposed experimental workflow and a generalized decomposition pathway.

References

An In-depth Technical Guide to the Solubility of Cyanomethyl p-toluenesulfonate in Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

Introduction to Cyanomethyl p-toluenesulfonate

Cyanomethyl p-toluenesulfonate is a bifunctional organic molecule containing both a nitrile group and a tosylate ester. The tosylate group is an excellent leaving group, making the compound a potent electrophile for introducing a cyanomethyl (-CH₂CN) moiety via nucleophilic substitution reactions. This functionality is valuable in the synthesis of various pharmaceuticals and complex organic molecules. The overall polarity and structure, featuring a nonpolar toluene group and a polar sulfonate ester, dictate its solubility behavior in different organic solvents.[1]

Qualitative Solubility Profile

The principle of "like dissolves like" is the primary determinant of solubility for organic compounds.[1] Cyanomethyl p-toluenesulfonate's structure suggests it will be most soluble in solvents of intermediate to high polarity that can engage in dipole-dipole interactions. Its solubility is expected to be low in highly nonpolar solvents like aliphatic hydrocarbons and in highly polar protic solvents like water, where it may be prone to hydrolysis.

Based on data for similar tosylate esters such as methyl and ethyl p-toluenesulfonate, the following table summarizes the expected qualitative solubility of cyanomethyl p-toluenesulfonate at ambient temperature.[2][3][4]

| Solvent Class | Solvent Name | Polarity | Expected Solubility | Rationale |

| Polar Aprotic | Dichloromethane (DCM) | Medium | Soluble | Good balance of polarity for dissolving both polar and nonpolar parts of the molecule.[2][4] |

| Chloroform | Medium | Soluble | Similar to DCM, effective at solvating tosylates. | |

| Acetone | High | Soluble | The polar nature of ketones effectively dissolves the polar sulfonate group.[2][4] | |

| Ethyl Acetate | Medium | Soluble | A common solvent for organic reactions and purifications. | |

| Tetrahydrofuran (THF) | Medium | Soluble | Ethers are good solvents for tosylates.[5] | |

| Diethyl Ether | Low | Soluble | Generally a good solvent for moderately polar organic compounds. | |

| Acetonitrile (MeCN) | High | Soluble | A polar aprotic solvent often used in substitution reactions.[6] | |

| Dimethylformamide (DMF) | High | Soluble | Highly polar solvent capable of dissolving a wide range of organic compounds.[7] | |

| Dimethyl Sulfoxide (DMSO) | High | Soluble | Highly polar solvent capable of dissolving a wide range of organic compounds.[7] | |

| Nonpolar Aromatic | Toluene | Low | Soluble | The aromatic ring of toluene interacts favorably with the tosyl group's aromatic ring.[2] |

| Benzene | Low | Soluble | Similar to toluene. | |

| Nonpolar Aliphatic | Hexane | Very Low | Slightly Soluble / Insoluble | Lacks the polarity to effectively solvate the polar tosylate group.[2][3] |

| Heptane | Very Low | Slightly Soluble / Insoluble | Similar to hexane.[2] | |

| Polar Protic | Methanol | High | Slightly Soluble | May be soluble but can act as a nucleophile (solvolysis).[3] |

| Ethanol | High | Slightly Soluble | Similar to methanol, risk of solvolysis exists.[4] | |

| Water | Very High | Insoluble | The large nonpolar region and potential for hydrolysis limit water solubility.[5] |

Experimental Protocols

As no specific experimental data for cyanomethyl p-toluenesulfonate is cited, the following sections provide detailed, generalized protocols relevant to its handling and use.

Protocol for Determining Qualitative Solubility

This protocol outlines a standard laboratory procedure for systematically assessing the solubility of a solid organic compound like cyanomethyl p-toluenesulfonate in various organic solvents.[8][9][10]

Materials:

-

Cyanomethyl p-toluenesulfonate (solid)

-

A selection of test solvents (e.g., Dichloromethane, Acetone, Toluene, Hexane, Ethanol, Water)

-

Small test tubes or vials (e.g., 13x100 mm)

-

Spatula

-

Graduated pipettes or micropipettes

-

Vortex mixer or magnetic stirrer

-

Analytical balance

Procedure:

-

Preparation: Place approximately 20-30 mg of cyanomethyl p-toluenesulfonate into a clean, dry test tube. Accurately record the mass if quantitative estimation is desired.

-

Solvent Addition: Add the selected solvent to the test tube in 0.5 mL increments.

-

Mixing: After each addition, vigorously agitate the mixture for 30-60 seconds using a vortex mixer or by flicking the tube.[9] Ensure thorough mixing to maximize contact between the solute and solvent.

-

Observation: Allow the mixture to stand for 1-2 minutes and observe. Note whether the solid has completely dissolved, partially dissolved, or remained undissolved.[9]

-

Incremental Addition: Continue adding 0.5 mL portions of the solvent, mixing and observing after each addition, up to a total volume of 3 mL.

-

Classification:

-

Soluble: The compound completely dissolves in ≤ 3 mL of the solvent.

-

Slightly Soluble: A significant portion of the solid dissolves, but some remains even after adding 3 mL of solvent.

-

Insoluble: Little to no solid dissolves in 3 mL of the solvent.

-

-

Record Keeping: Record the observations for each solvent tested in a laboratory notebook. Repeat the procedure for all desired solvents.

Caption: A flowchart for the qualitative solubility testing of a solid organic compound.

Protocol for Tosylation of a Primary Alcohol

This protocol describes the general synthesis of a tosylate from a primary alcohol, a standard procedure for preparing substrates like cyanomethyl p-toluenesulfonate (conceptually from glycolnitrile).[11][12][13]

Materials:

-

Primary alcohol (1.0 eq)

-

p-Toluenesulfonyl chloride (TsCl, 1.2 eq)

-

Triethylamine (TEA) or Pyridine (1.5 eq)

-

Anhydrous Dichloromethane (DCM) (10 volumes)

-

Deionized water, 1M HCl, Saturated NaHCO₃ solution, Brine

-

Anhydrous Sodium Sulfate (Na₂SO₄)

Procedure:

-

Reaction Setup: In a dry, inert-atmosphere flask, dissolve the primary alcohol (1.0 eq) in anhydrous DCM. Cool the solution to 0 °C in an ice bath.

-

Reagent Addition: While stirring, add triethylamine or pyridine (1.5 eq). Then, add p-toluenesulfonyl chloride (1.2 eq) portion-wise, maintaining the temperature below 5 °C.[13]

-

Reaction Monitoring: Stir the reaction at 0 °C for 4 hours, or allow it to warm to room temperature if the reaction is slow.[11] Monitor the reaction's progress using Thin Layer Chromatography (TLC).

-

Workup: Once the reaction is complete, dilute the mixture with water and transfer it to a separatory funnel. Separate the layers and extract the aqueous layer with DCM.

-

Washing: Combine the organic layers and wash sequentially with 1M HCl (to remove excess amine), saturated NaHCO₃ solution, water, and finally brine.

-

Isolation: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate the solvent under reduced pressure to yield the crude tosylate product, which can be further purified by recrystallization or chromatography.

Protocol for SN2 Reaction with a Nucleophile

This protocol details a typical nucleophilic substitution reaction where an alkyl tosylate, such as cyanomethyl p-toluenesulfonate, serves as the electrophile.[13][14][15][16]

Materials:

-

Alkyl Tosylate (e.g., Cyanomethyl p-toluenesulfonate, 1.0 eq)

-

Nucleophile (e.g., Sodium Azide, Sodium Cyanide, 1.5 eq)

-

Anhydrous polar aprotic solvent (e.g., DMF or Acetone)

-

Ethyl acetate or Diethyl ether for extraction

-

Water, Brine

-

Anhydrous Magnesium Sulfate (MgSO₄)

Procedure:

-

Reaction Setup: In a dry flask equipped with a stir bar and condenser, dissolve the alkyl tosylate (1.0 eq) in the chosen anhydrous solvent (e.g., DMF).

-

Nucleophile Addition: Add the nucleophile (1.5 eq) to the stirred solution.

-

Reaction Conditions: Heat the mixture to an appropriate temperature (e.g., 60-80 °C) and stir for several hours (12-24 hours, or as determined by TLC monitoring).[13]

-

Workup: After cooling to room temperature, pour the reaction mixture into a separatory funnel containing water. Extract the aqueous phase multiple times with an organic solvent like ethyl acetate.

-

Washing: Combine the organic extracts and wash with water and then brine to remove the reaction solvent (e.g., DMF) and residual salts.

-

Isolation: Dry the organic layer over anhydrous MgSO₄, filter, and remove the solvent by rotary evaporation to obtain the crude product. Further purification can be achieved via column chromatography or recrystallization.

Visualization of Chemical Workflow

The primary utility of cyanomethyl p-toluenesulfonate is as an intermediate that transforms a poor leaving group (a hydroxyl group) into an excellent one (a tosylate group), thereby facilitating nucleophilic substitution.[5][17] The following diagram illustrates this fundamental two-step experimental workflow.

References

- 1. Solubility of Organic Compounds - Chemistry Steps [chemistrysteps.com]

- 2. In which organic solvents is Ethyl P - toluenesulfonate soluble? - Blog [nuomengchemical.com]

- 3. solubilityofthings.com [solubilityofthings.com]

- 4. Solubility of methyl p-toluenesulfonate-Chongqing Pengsheng Industrial Co.,Ltd. [cq-pengsheng.com]

- 5. masterorganicchemistry.com [masterorganicchemistry.com]

- 6. Sulfonate synthesis by sulfonylation (tosylation) [organic-chemistry.org]

- 7. Synthesis of soluble cellulose tosylates in an eco-friendly medium - Green Chemistry (RSC Publishing) [pubs.rsc.org]

- 8. www1.udel.edu [www1.udel.edu]

- 9. saltise.ca [saltise.ca]

- 10. scribd.com [scribd.com]

- 11. organic-synthesis.com [organic-synthesis.com]

- 12. rsc.org [rsc.org]

- 13. benchchem.com [benchchem.com]

- 14. masterorganicchemistry.com [masterorganicchemistry.com]

- 15. chem.libretexts.org [chem.libretexts.org]

- 16. m.youtube.com [m.youtube.com]

- 17. Mesylates and Tosylates with Practice Problems - Chemistry Steps [chemistrysteps.com]

An In-depth Technical Guide to Cyanomethyl p-Toluenesulfonate: Safety, Handling, and Experimental Considerations

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the safety, handling, and available technical data for cyanomethyl p-toluenesulfonate (CAS Number: 14562-04-0). The information is intended to support researchers, scientists, and drug development professionals in the safe and effective use of this chemical compound. While a complete dataset is not publicly available for all parameters, this guide consolidates the most current and relevant information.

Chemical and Physical Properties

Cyanomethyl p-toluenesulfonate is a solid organic compound with the molecular formula C₉H₉NO₃S and a molecular weight of 211.24 g/mol .[1] It is also known as cyanomethyl 4-methylbenzenesulfonate.[1] The available physical and computational properties are summarized in the tables below.

Table 1: Physical Properties of Cyanomethyl p-toluenesulfonate

| Property | Value | Source |

| Physical Form (at 20°C) | Solid | AKSci |

| Melting Point | 47-50°C | AKSci[2] |

| Density | 1.29 g/cm³ | AKSci[2] |

| Refractive Index | 1.53 | AKSci[2] |

| Purity | ≥97% | ChemScene[1] |

| Storage Temperature | 4°C | ChemScene[1] |

Table 2: Computational Chemistry Data for Cyanomethyl p-toluenesulfonate

| Property | Value | Source |

| Topological Polar Surface Area (TPSA) | 67.16 Ų | ChemScene[1] |

| logP | 1.2239 | ChemScene[1] |

| Hydrogen Bond Acceptors | 4 | ChemScene[1] |

| Hydrogen Bond Donors | 0 | ChemScene[1] |

| Rotatable Bonds | 3 | ChemScene[1] |

Safety and Hazard Information

Table 3: Hazard Identification and Precautionary Statements (General for p-Toluenesulfonates)

| Hazard Class | Hazard Statement | Precautionary Statement Examples |

| Skin Irritation | Causes skin irritation.[3] | P264: Wash skin thoroughly after handling.[3] P280: Wear protective gloves.[3] P302 + P352: IF ON SKIN: Wash with plenty of soap and water.[3] P332 + P313: If skin irritation occurs: Get medical advice/attention.[3] |

| Eye Irritation | Causes serious eye irritation.[3] | P280: Wear eye protection/face protection.[3] P305 + P351 + P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[3] P337 + P313: If eye irritation persists: Get medical advice/attention.[3] |

| Respiratory Irritation | May cause respiratory irritation.[3] | P261: Avoid breathing dust.[3] P271: Use only outdoors or in a well-ventilated area.[3] P304 + P340 + P312: IF INHALED: Remove person to fresh air and keep comfortable for breathing. Call a POISON CENTER/doctor if you feel unwell.[3] |

Handling and Storage Precautions

Proper handling and storage are critical to ensure the safety of laboratory personnel and the integrity of the compound.

Personal Protective Equipment (PPE)

A comprehensive assessment of the risks should be conducted before handling cyanomethyl p-toluenesulfonate to determine the appropriate level of personal protective equipment. The following diagram outlines a general workflow for PPE selection and use.

Caption: General workflow for selecting and using Personal Protective Equipment (PPE).

Storage

Store cyanomethyl p-toluenesulfonate in a tightly closed container in a cool, dry, and well-ventilated area.[4] The recommended storage temperature is 4°C.[1] Keep away from incompatible materials such as strong oxidizing agents.

Emergency Procedures

In the event of an emergency, follow these first aid and firefighting measures.

Table 4: First Aid Measures

| Exposure Route | First Aid Procedure |

| Inhalation | Move the exposed person to fresh air at once. If breathing has stopped, perform artificial respiration. Get medical attention as soon as possible.[5] |

| Skin Contact | Immediately flush the contaminated skin with soap and water. If the chemical penetrates clothing, immediately remove the clothing and flush the skin with water. If irritation persists after washing, get medical attention.[5] |

| Eye Contact | Immediately wash (irrigate) the eyes with large amounts of water, occasionally lifting the lower and upper lids. Get medical attention immediately.[5] |

| Ingestion | Do NOT induce vomiting. If the person is conscious, rinse their mouth with water. Seek immediate medical attention. |

Table 5: Firefighting Measures

| Aspect | Recommendation |

| Suitable Extinguishing Media | Use water spray, dry chemical, carbon dioxide, or alcohol-resistant foam. |

| Specific Hazards | Thermal decomposition can lead to the release of irritating gases and vapors, including carbon oxides and sulfur oxides.[6] |

| Protective Equipment | Wear a self-contained breathing apparatus (SCBA) and full protective gear.[4] |

Experimental Protocols

General Protocol for the Synthesis of an Alkyl p-Toluenesulfonate (Illustrative)

This protocol is for informational purposes only and must be adapted and validated by the user in a controlled laboratory setting.

Caption: A generalized workflow for the synthesis of an alkyl p-toluenesulfonate.

Signaling Pathways and Biological Activity

Currently, there is no publicly available information detailing the specific involvement of cyanomethyl p-toluenesulfonate in any signaling pathways or its defined biological mechanism of action. As a reactive alkylating agent, it is plausible that it could interact with various biological nucleophiles, but specific targets and pathways have not been elucidated in the literature. Researchers investigating the biological effects of this compound should consider its potential to non-specifically modify proteins and nucleic acids.

Disposal Considerations

Dispose of cyanomethyl p-toluenesulfonate and any contaminated materials in accordance with all applicable federal, state, and local environmental regulations. Chemical waste generators must determine whether a discarded chemical is classified as a hazardous waste.

This guide is intended to be a starting point for the safe handling and use of cyanomethyl p-toluenesulfonate. It is imperative that all users consult the most up-to-date Safety Data Sheet from their supplier and conduct a thorough risk assessment before commencing any experimental work.

References

Potential applications of Cyanomethyl p-toluenesulfonate in organic synthesis

For Researchers, Scientists, and Drug Development Professionals

Introduction

Cyanomethyl p-toluenesulfonate (TsOCH₂CN), CAS Number 14562-04-0, is a versatile reagent in organic synthesis, primarily utilized for the introduction of a cyanomethyl (-CH₂CN) group onto various nucleophiles.[1] The presence of the p-toluenesulfonate (tosylate) group, an excellent leaving group, facilitates nucleophilic substitution reactions. The cyanomethyl moiety is a valuable synthon in the preparation of a wide range of organic molecules, including pharmaceuticals and other biologically active compounds, as the nitrile can be readily converted into other functional groups such as carboxylic acids, amines, and amides.[2][3] This guide provides an in-depth overview of the known applications of Cyanomethyl p-toluenesulfonate, with a focus on its utility in the cyanomethylation of nitrogen-containing compounds.

Core Application: N-Cyanomethylation

The predominant application of Cyanomethyl p-toluenesulfonate in the scientific literature is the N-cyanomethylation of primary and secondary amines, as well as their derivatives. This reaction provides a straightforward method for the synthesis of N-cyanomethylated amines, which are important intermediates in the synthesis of various heterocyclic compounds and pharmaceutical agents.[1][4][5]

Data Presentation: N-Cyanomethylation Reactions

The following table summarizes key quantitative data from reported N-cyanomethylation reactions using Cyanomethyl p-toluenesulfonate.

| Nucleophile | Product | Solvent | Conditions | Yield (%) | Reference |

| dl-2-amino-1-phenylethanol | dl-[(2-Hydroxy-2-phenylethyl)amino]acetonitrile | Ethyl acetate | Room temperature, overnight | Not specified | [4] |

| Potassium N-(2-ethoxycarbonyl cyclopentene-1-yl)-glycinate | N-(2-ethoxycarbonyl-cyclopentene-1-yl)-glycine cyanomethyl ester | DMF/acetone | Reflux, 3 hours | 94% | [6] |

| Ethyl p-aminobenzoate | [p-(Ethoxycarbonyl)anilino]acetonitrile | Ethyl acetate | Reflux, 48 hours | 79% | [5] |

| Methyl p-(methylamino)benzoate | [p-(Methoxycarbonyl)-N-methylanilino]acetonitrile | Dioxane | Reflux, 72 hours | Not specified | [5] |

| Diethyl p-aminobenzoyl-L-glutamate | Diethyl [p-(cyanomethylamino)benzoyl]-L-glutamate | Dioxane | Reflux | Low | [5] |

Experimental Protocols

Protocol 1: Cyanomethylation of dl-2-amino-1-phenylethanol[4]

-

Dissolve dl-2-amino-1-phenylethanol (5.49 g, 0.04 moles) in 25 ml of ethyl acetate.

-

Add a solution of cyanomethyl p-toluenesulfonate (4.22 g, 0.02 moles) in 25 ml of ethyl acetate to the solution.

-

Allow the reaction mixture to stand at room temperature overnight.

-

Filter the mixture and evaporate the solvent from the filtrate in vacuo.

-

The resulting oil, dl-[(2-Hydroxy-2-phenylethyl)amino]acetonitrile, can be further purified by dissolving in hot diethyl ether, treating with decolorizing charcoal, filtering, and evaporating the solvent. For salt formation, the oil is dissolved in ethyl acetate and treated with an excess of 5N isopropanolic-HCl.

Protocol 2: Cyanomethylation of Potassium N-(2-ethoxycarbonyl cyclopentene-1-yl)-glycinate[6]

-

Prepare a solution of 10 g (40 mmol) of potassium N-(2-ethoxycarbonyl cyclopentene-1-yl)-glycinate in a mixture of 25 mL of DMF and 50 mL of acetone.

-

To this solution, add 7.0 g (33 mmol) of cyanomethyl p-toluenesulfonate.

-

Reflux the resulting solution for 3 hours.

-

After cooling, dilute the solution with 1,200 mL of water.

-

The product, N-(2-ethoxycarbonyl-cyclopentene-1-yl)-glycine cyanomethyl ester, precipitates and is collected by filtration. This procedure yields 7.8 g (94%) of the desired product.

Protocol 3: Synthesis of [p-(Ethoxycarbonyl)anilino]acetonitrile[5]

-

Prepare a mixture of ethyl p-aminobenzoate (36 g) and cyanomethyl p-toluenesulfonate (21 g) in ethyl acetate.

-

Reflux the mixture with stirring for 48 hours.

-

Cool the mixture and filter to remove any solid byproducts.

-

Wash the residue with ethyl acetate and combine the filtrate and washings.

-

Evaporate the solvent in vacuo to yield an oil.

-

Extract the oil with ether (500 ml).

-

Evaporate the ether extract to obtain a solid which is then recrystallized from carbon tetrachloride.

-

The final product, [p-(Ethoxycarbonyl)anilino]acetonitrile, is obtained with a yield of 16 g (79%).

Visualizations

Signaling Pathways and Experimental Workflows

Caption: General reaction of Cyanomethyl p-toluenesulfonate.

Caption: Typical experimental workflow for N-cyanomethylation.

Caption: Role in the synthesis of complex molecules.

Discussion and Future Outlook

The available literature indicates that Cyanomethyl p-toluenesulfonate is a highly effective reagent for the N-cyanomethylation of a range of nitrogen-containing nucleophiles, including aromatic and aliphatic amines, as well as amino acid derivatives. The reactions generally proceed under mild conditions and can provide good to excellent yields of the desired products.

While the primary documented use of this reagent is in N-cyanomethylation, its chemical structure suggests potential for broader applications. Theoretically, Cyanomethyl p-toluenesulfonate should also be reactive towards other nucleophiles such as thiols (S-cyanomethylation) and phenols/alcohols (O-cyanomethylation). However, a comprehensive search of the current scientific literature did not yield specific examples or detailed protocols for these transformations.

This gap in the literature presents an opportunity for future research. The development of protocols for the S- and O-cyanomethylation using Cyanomethyl p-toluenesulfonate would significantly expand its synthetic utility. Such reactions could provide access to valuable cyanomethyl thioethers and ethers, which are also important building blocks in medicinal chemistry and materials science.

For professionals in drug development, Cyanomethyl p-toluenesulfonate represents a reliable tool for the introduction of the cyanomethyl group, a key step in the synthesis of numerous pharmaceutical intermediates. Further exploration of its reactivity profile is warranted and could lead to the discovery of novel synthetic methodologies.

Conclusion

Cyanomethyl p-toluenesulfonate is a valuable reagent in organic synthesis, with its primary and well-documented application being the N-cyanomethylation of amines and their derivatives. The straightforward reaction conditions and high yields make it an attractive choice for the synthesis of N-cyanomethylated compounds. While its reactivity with other nucleophiles remains largely unexplored in the published literature, its potential for broader applications in S- and O-cyanomethylation presents an exciting avenue for future synthetic research.

References

Methodological & Application

Standard Protocol for N-Cyanomethylation Using Cyanomethyl p-Toluenesulfonate: Information Not Available in Standard Literature

Despite a comprehensive search of scientific literature and chemical databases, a standard, detailed protocol for the N-cyanomethylation of amines using cyanomethyl p-toluenesulfonate could not be identified. This suggests that the use of cyanomethyl p-toluenesulfonate for this specific transformation is not a widely documented or commonly employed method in the field of organic synthesis.